molecular formula C15H12ClNO3 B2547402 2-{2-[(3-chlorophenyl)carbamoyl]phenyl}acetic acid CAS No. 38370-63-7

2-{2-[(3-chlorophenyl)carbamoyl]phenyl}acetic acid

Cat. No.: B2547402
CAS No.: 38370-63-7
M. Wt: 289.72
InChI Key: RBOJNYKJGWNZMI-UHFFFAOYSA-N
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Description

2-{2-[(3-Chlorophenyl)carbamoyl]phenyl}acetic acid is an organic compound with the molecular formula C15H12ClNO3. It is a derivative of phenylacetic acid, characterized by the presence of a chlorophenyl group and a carbamoyl group attached to the phenyl ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[(3-chlorophenyl)carbamoyl]phenyl}acetic acid typically involves the reaction of 3-chloroaniline with phenylacetic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between the amine and the carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-{2-[(3-Chlorophenyl)carbamoyl]phenyl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-{2-[(3-Chlorophenyl)carbamoyl]phenyl}acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-{2-[(3-Chlorophenyl)carbamoyl]phenyl}acetic acid is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoyl]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-11-5-3-6-12(9-11)17-15(20)13-7-2-1-4-10(13)8-14(18)19/h1-7,9H,8H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOJNYKJGWNZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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